(Butylsulfanyl)methyl prop-2-enoate
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Overview
Description
(Butylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butylsulfanyl group attached to a methyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)methyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with a butylsulfanyl-containing alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Butylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Scientific Research Applications
(Butylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butylsulfanyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Lacks the butylsulfanyl group, making it less versatile in certain reactions.
Butyl prop-2-enoate: Lacks the sulfanyl group, which reduces its potential for redox reactions.
(Butylsulfanyl)methyl acetate: Similar structure but with a different ester group, leading to different reactivity.
Uniqueness
(Butylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the butylsulfanyl and methyl prop-2-enoate groups
Properties
CAS No. |
62839-35-4 |
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Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
butylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-3-5-6-11-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
YHLNKBVKTLRMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCOC(=O)C=C |
Origin of Product |
United States |
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